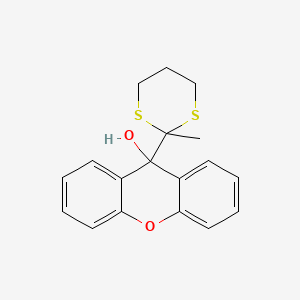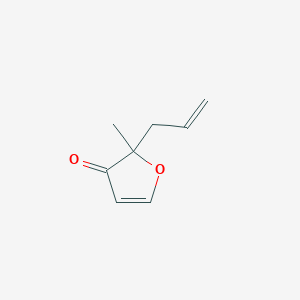
2-Methyl-2-(prop-2-en-1-yl)furan-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(prop-2-en-1-yl)furan-3(2H)-one is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This specific compound is notable for its unique structure, which includes a methyl group and a prop-2-en-1-yl group attached to the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(prop-2-en-1-yl)furan-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as furan, methyl iodide, and allyl bromide.
Alkylation: The furan ring undergoes alkylation with methyl iodide in the presence of a strong base like sodium hydride to introduce the methyl group.
Allylation: The resulting intermediate is then subjected to allylation using allyl bromide under similar basic conditions to attach the prop-2-en-1-yl group.
Cyclization: The final step involves cyclization to form the furan ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully selected to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-(prop-2-en-1-yl)furan-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can convert the furan ring to dihydrofuran or tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
Oxidation: Furanones and carboxylic acids.
Reduction: Dihydrofuran and tetrahydrofuran derivatives.
Substitution: Halogenated furans and amino-substituted furans.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(prop-2-en-1-yl)furan-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(prop-2-en-1-yl)furan-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s furan ring and substituents enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylfuran: Lacks the prop-2-en-1-yl group, making it less versatile in certain applications.
2-Propylfuran: Contains a propyl group instead of a prop-2-en-1-yl group, affecting its reactivity and properties.
3-Methylfuran: The methyl group is positioned differently, leading to distinct chemical behavior.
Uniqueness
2-Methyl-2-(prop-2-en-1-yl)furan-3(2H)-one stands out due to its unique combination of substituents, which confer specific reactivity and potential applications not shared by its analogs. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
144580-41-6 |
|---|---|
Molekularformel |
C8H10O2 |
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
2-methyl-2-prop-2-enylfuran-3-one |
InChI |
InChI=1S/C8H10O2/c1-3-5-8(2)7(9)4-6-10-8/h3-4,6H,1,5H2,2H3 |
InChI-Schlüssel |
VLGBLKGAIUFSLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)C=CO1)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Hydroxyethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzamide](/img/structure/B12548619.png)
![Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)-](/img/structure/B12548622.png)
![2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine](/img/structure/B12548632.png)
![2-hydrazinyl-N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-2-oxoacetamide](/img/structure/B12548635.png)
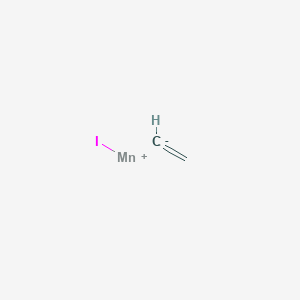
![2-[4-(10H-Phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12548641.png)
![1,3-Bis[2-(dodecanoylamino)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12548644.png)
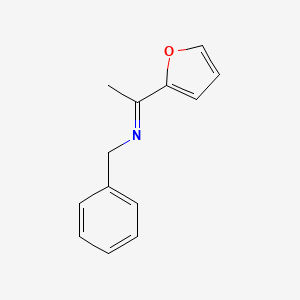
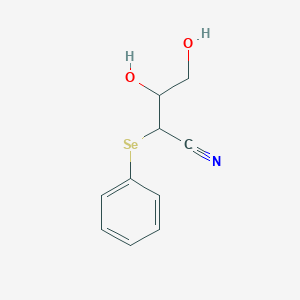

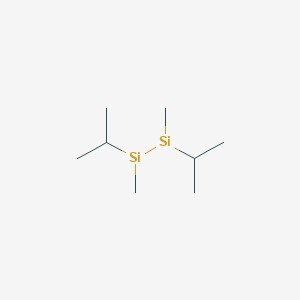
![1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one](/img/structure/B12548675.png)
![Thieno[3,4-b]furan-6(4H)-one](/img/structure/B12548677.png)
